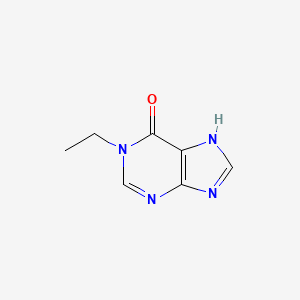

1-ethyl-7H-purin-6-one

Description

Contextualization of Purine (B94841) Heterocycles in Chemical Biology and Medicinal Chemistry

Purines are nitrogen-containing heterocyclic aromatic compounds, consisting of a pyrimidine (B1678525) ring fused to an imidazole (B134444) ring. wikipedia.orgrsc.org This fundamental structure is a key building block of life itself. The most well-known purines, adenine (B156593) and guanine (B1146940), are essential components of nucleic acids, DNA and RNA, forming the basis of the genetic code. nih.govrsc.org Beyond their role in genetics, purines are integral to numerous other biological molecules and processes. They are found in energy carriers like adenosine (B11128) triphosphate (ATP), signaling molecules such as cyclic adenosine monophosphate (cAMP), and essential coenzymes like NADH. wikipedia.org

The widespread biological importance of purines makes their derivatives a rich source of investigation in chemical biology and medicinal chemistry. avcr.czmdpi.com By modifying the core purine structure, scientists can create molecules that interact with, block, or mimic the natural functions of purines in the body. This has led to the development of a wide range of therapeutic agents. researchgate.netbenthamdirect.com Purine analogs are used as anticancer, antiviral, anti-inflammatory, and antimicrobial drugs, highlighting the versatility of this chemical scaffold in addressing diverse medical conditions. researchgate.netbenthamdirect.com

Overview of Substituted Purinones in Academic Research

Within the broader class of purine derivatives, substituted purinones, which feature an oxygen atom at the C6 position of the purine ring, are a significant area of academic inquiry. The parent compound, hypoxanthine (B114508) (6-oxopurine), and its derivatives are explored for a wide array of potential applications.

Academic research into substituted purinones is diverse. For instance, novel 1H-purin-6(9H)-one derivatives have been designed and synthesized to investigate their potential as herbicides. acs.org In the realm of medicinal chemistry, series of purin-6-one derivatives have been synthesized and evaluated for their inhibitory activity against enzymes like phosphodiesterase-2 (PDE2), which could be a therapeutic target for cognitive disorders. semanticscholar.org Furthermore, the modification of the purine ring system at various positions, including the nitrogen atoms, allows for the fine-tuning of the molecule's properties, leading to the development of highly selective antagonists for specific adenosine receptor subtypes, which are implicated in various physiological processes. nih.govacs.org Research also extends to creating complex tricyclic purinone structures to enhance properties like water solubility and receptor affinity. nih.govnih.gov These studies often involve not just synthesis but also detailed structure-activity relationship (SAR) analysis to understand how chemical modifications influence biological activity. semanticscholar.org

Historical Development of Research on Purine Derivatives

The study of purine derivatives has a rich history that dates back to the early days of organic chemistry. The prebiotic synthesis of purines, such as adenine from simple molecules like hydrogen cyanide, was a landmark discovery by J. Oró in the 1960s, providing a plausible pathway for the natural emergence of these vital molecules. nih.gov

Systematic research into the modification of purine structures for biological investigation gained significant momentum in the mid-20th century. For example, G. B. Brown and his colleagues conducted a series of studies on guanine-N-oxides in the 1960s, investigating their properties and biological effects. google.com The development of synthetic methodologies has been a continuous focus, with early work on the alkylation of nucleosides using various reagents to understand the reactivity of different positions on the purine ring. cdnsciencepub.com Over the decades, the synthetic toolbox for purine chemistry has expanded dramatically to include sophisticated techniques like cross-coupling reactions, allowing for the precise introduction of a wide variety of substituents. avcr.cz This has enabled the creation of vast libraries of purine derivatives for biological screening and has been instrumental in the discovery of many clinically used drugs. avcr.cz The study of urinary excretion of purine derivatives in ruminants, which began as early as 1931, showcases a long-standing interest in the metabolism of these compounds. researchgate.net

Scope and Academic Objectives of Research on 1-Ethyl-7H-purin-6-one

Direct and extensive research specifically focused on this compound is limited in publicly available literature. However, its position within the family of N-alkylated purinones allows for an informed inference of its academic scope and objectives. The primary name for this structural class is hypoxanthine, and therefore this compound is also known as 1-ethylhypoxanthine.

The academic interest in a compound like 1-ethylhypoxanthine typically falls into several categories:

Fundamental Synthesis and Characterization: A primary objective would be the development of efficient and reliable synthetic routes to produce the compound. This would be followed by thorough characterization using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and properties.

Reference Compound: It often serves as a crucial reference standard in studies of related molecules. For instance, 1-ethylhypoxanthine has been synthesized to help identify by-products in the Dimroth rearrangement of 1-ethyladenine, a fundamental reaction in purine chemistry. jst.go.jp

Scaffold for Further Derivatization: Simple N-alkylated purinones like this compound are valuable starting materials or scaffolds for the synthesis of more complex molecules. Researchers build upon such basic structures to create libraries of compounds for screening for various biological activities.

Probing Biological Systems: By introducing a simple ethyl group at the N1 position, researchers can study how this modification affects interactions with biological targets compared to the parent hypoxanthine or other isomers. This helps in understanding the steric and electronic requirements of enzymes and receptors that process purines. For example, research on the related compound, 1-(2-Chloroethyl)-7H-purin-6-one, has explored its potential as an alkylating agent with possible applications in cancer therapy. ontosight.ai This suggests that derivatives of this compound could be investigated for similar cytotoxic activities.

In essence, while this compound may not be the end-product in many research endeavors, its role as a fundamental building block, a reference compound, and a tool for probing biological systems makes it a subject of implicit interest in the broader field of purine chemistry and drug discovery.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-7H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-2-11-4-10-6-5(7(11)12)8-3-9-6/h3-4H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGFUXYVCRPUUHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C(C1=O)NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286942 | |

| Record name | 1-ethyl-7H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51559-59-2 | |

| Record name | NSC48393 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-ethyl-7H-purin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 7h Purin 6 One and Its Analogues

Classical Approaches to Purinone Synthesis

Traditional methods for synthesizing purinones, including 1-ethyl-7H-purin-6-one, often rely on well-established, multi-step reaction sequences and the construction of the purine (B94841) ring system from acyclic or heterocyclic precursors.

Multi-Step Reaction Sequences and Precursor Utilization

The de novo synthesis of purine nucleotides, which serves as a basis for understanding purinone synthesis, is a complex process involving eleven steps and requiring significant energy input in the form of ATP. basicmedicalkey.com The synthesis of purines can be achieved using various precursors, including pyrimidine (B1678525) and imidazole (B134444) derivatives, as well as some acyclic compounds. researchgate.net

A common strategy involves the construction of the purine ring system from substituted pyrimidine precursors. researchgate.netrsc.org For instance, 5,6-diaminopyrimidine derivatives are key intermediates that can be cyclized to form the purine core. rsc.org The synthesis of purine derivatives can start from simpler molecules like urea (B33335) derivatives, which are first converted to N-substituted uracils. These are then nitrosated, reduced to form 5,6-diamino-pyrimidine-2,4(1H,3H)-diones, and finally cyclized to yield the purine skeleton. rsc.org

Another approach begins with diaminomaleonitrile (B72808) (DAMN), which can be reacted with isocyanates to form ureic intermediates. These intermediates then undergo cyclization with aldehydes to create the purine ring. rsc.org The choice of precursors and the specific reaction sequence can be tailored to introduce desired substituents at various positions on the purine ring.

Table 1: Key Precursors in Classical Purinone Synthesis

| Precursor Type | Example | Role in Synthesis |

| Pyrimidine Derivative | 5,6-Diaminopyrimidine | Forms the six-membered ring of the purine core. rsc.org |

| Imidazole Derivative | 5-Amino-4-cyanoformimidoyl imidazole | Can be cyclized to form the purine ring system. rsc.org |

| Acyclic Precursor | Diaminomaleonitrile (DAMN) | Used to build the purine ring through condensation and cyclization reactions. rsc.org |

| Simple Molecules | Glycine, Aspartate, Formate | Serve as building blocks in the de novo biosynthesis of the purine ring. basicmedicalkey.comvaia.com |

Ring Closure and Cyclization Reactions

Ring closure is a critical step in purine synthesis, where an appropriately substituted precursor is cyclized to form the bicyclic purine structure. The specific method of cyclization often dictates the final substitution pattern of the purinone.

One of the foundational methods for purine synthesis is the Traube synthesis, which involves the condensation of a 4,5-diaminopyrimidine (B145471) with a one-carbon unit, such as formic acid or a derivative thereof. This reaction directly leads to the formation of the imidazole ring fused to the pyrimidine ring, yielding the purine core. mdpi.com

For example, the synthesis of 2-(benzylsulfanyl)-7H-purin-6-one involves the cyclization of 5,6-Diamino-2-(benzylsulfanyl)pyrimidin-4-one by refluxing it in a mixture of formic acid and sodium formate. mdpi.com Similarly, tricyclic purinone derivatives can be synthesized through the cyclization of 8-bromo-substituted theophylline (B1681296) derivatives with primary amines. researchgate.net The final ring closure to create tricyclic purine systems can also be achieved by treating amino-substituted purines with thionyl chloride. nih.gov

The reaction conditions for cyclization can vary significantly. For instance, the synthesis of novel 1H-purin-6(9H)-one derivatives has been achieved by cyclizing an amide intermediate with triethyl orthoformate in acetic anhydride (B1165640) under reflux. researchgate.net In some cases, cyclization can be promoted by strong acids or bases. For example, acylated compounds have been cyclized in a sodium hydroxide (B78521) solution to yield xanthine (B1682287) derivatives, which are closely related to purinones. nih.gov

Modern Synthetic Strategies

Contemporary approaches to the synthesis of this compound and its analogues focus on improving efficiency, selectivity, and environmental sustainability. These methods often employ advanced technologies and catalytic systems.

Catalytic Methods in Purine Derivatization

Catalytic methods, particularly those involving transition metals, have become powerful tools for the derivatization of purines. nih.gov Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds at various positions on the purine ring. nih.govclockss.orgnih.gov These reactions are often tolerant of a wide range of functional groups and can be carried out under mild conditions. nih.gov

For instance, palladium catalysts facilitate the coupling of halogenated purines with various nucleophiles. nih.gov The Suzuki-Miyaura coupling, which pairs a halogenated purine with a boronic acid, is a common method for introducing aryl or heteroaryl groups. nih.gov The reactivity of halonucleosides in these couplings generally follows the order of 5-iodouracil (B140508) > 8-bromoadenosine (B559644) > 8-bromoguanosine. nih.gov

N-alkylation of purines can also be achieved using catalytic methods. Alumina has been used as a catalyst for the reaction of 2,6-dichloropurine (B15474) hydrochloride with various alcohols to produce N-9-alkylated purines. tandfonline.com Phase-transfer catalysis, using agents like 18-crown-6 (B118740), has been employed for the regioselective N-alkylation of purines. tandfonline.com More recently, Lewis acids such as SnCl₄ have been used to catalyze the N7-regioselective tert-alkylation of 6-substituted purines. acs.org

Table 2: Catalytic Methods in Purine Synthesis

| Catalytic Method | Catalyst/Reagent | Application |

| Suzuki-Miyaura Coupling | Pd(OAc)₂/TPPTS | C-C bond formation with aryl boronic acids. nih.gov |

| N-Alkylation | Alumina | Synthesis of N-alkylated purines from alcohols. tandfonline.com |

| Phase-Transfer Catalysis | 18-crown-6 | Regioselective N-alkylation. tandfonline.com |

| Lewis Acid Catalysis | SnCl₄ | N7-regioselective tert-alkylation. acs.org |

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for preparing purine analogues. rsc.orgnih.govresearchgate.netnih.gov This technique can significantly shorten reaction times and often leads to higher yields compared to conventional heating methods. researchgate.netnih.gov

The synthesis of C6-cyclo secondary amine-substituted purine analogues has been achieved in neat water under microwave irradiation, offering a green and convenient protocol. rsc.org Similarly, the amination of 6-chloropurine (B14466) derivatives with various amines has been successfully carried out in water using microwave heating, providing a "green chemistry" approach to 6-substituted aminopurine analogues. researchgate.netiaea.org

Microwave irradiation has also been employed in the synthesis of purine thioglycoside analogues, where the key step involves the condensation of 5-amino-1H-pyrazoles with ketene (B1206846) dithiolate salts. nih.gov Furthermore, a one-pot multicomponent reaction using microwave irradiation has been developed for the synthesis of 8,9-disubstituted-1H-purin-6-one derivatives. rsc.org The N-alkylation of purines and pyrimidines with different halides has also been accomplished with high yields and selectivities using microwave-assisted methods. researchgate.net

Flow Chemistry Applications in Heterocyclic Synthesis

Flow chemistry, or continuous flow synthesis, offers several advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and the ability to automate multi-step sequences. durham.ac.ukdntb.gov.ua This technology is increasingly being applied to the synthesis of purines and other heterocyclic structures relevant to medicinal chemistry. durham.ac.uk

While specific examples of the flow synthesis of this compound are not prevalent in the provided search results, the general principles of flow chemistry are applicable. For instance, a continuous flow biocatalysis method has been developed for the synthesis of purine nucleoside esters. rsc.org This approach utilizes immobilized enzymes in a microreactor to achieve efficient and sustainable synthesis. rsc.orgpublons.com

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields and purities. durham.ac.uk The integration of in-line purification techniques, such as scavenger resins, can further streamline the synthetic process and facilitate the isolation of the desired products. durham.ac.uk The application of flow chemistry to the synthesis of purinones like this compound holds promise for developing more efficient and scalable manufacturing processes.

Regioselectivity and Stereoselectivity in the Formation of N-Ethyl Purinone Scaffolds

The synthesis of N-alkylated purinones, including the this compound scaffold, is often complicated by the presence of multiple nucleophilic nitrogen atoms in the purine ring system. This can lead to the formation of a mixture of constitutional isomers, primarily at the N-7 and N-9 positions, making regiocontrol a significant synthetic challenge. nih.govub.edu

Direct alkylation of a purine core with an ethylating agent typically yields a mixture of N-7 and N-9 ethylated products, with the N-9 isomer often being the thermodynamically more stable and, therefore, the major product under many conditions. nih.govub.edu However, the precise ratio of these isomers is highly dependent on a variety of factors, including the choice of solvent, base, catalyst, and the nature of the alkylating agent itself. ub.eduresearchgate.net For instance, the alkylation of adenine (B156593) with (2-acetoxyethoxy)methyladenine using solid-liquid phase-transfer catalysis (PTC) in THF at room temperature produced a mixture of N-9 and N-3 isomers, but when the reaction was cooled to 0°C, only the N-9 substituted product was formed. tandfonline.com

Several strategies have been developed to influence and control the site of ethylation. The use of specific bases like tetrabutylammonium (B224687) hydroxide has been shown to provide better results for achieving N-9 regioselectivity compared to others. ub.eduresearchgate.net Microwave-assisted synthesis has also emerged as a powerful tool, not only for drastically reducing reaction times but also for minimizing the formation of side products, thereby improving regioselectivity. ub.eduresearchgate.net In some cases, direct N-7 regioselective alkylation, which is typically more challenging, can be achieved under kinetically controlled conditions using silylated purine derivatives and a Lewis acid catalyst like SnCl₄. nih.gov

Table 1: Factors Influencing Regioselectivity in Purine N-Alkylation

| Factor | Observation | Outcome | Citation |

|---|---|---|---|

| Base/Catalyst | Phase-transfer catalysis (PTC) with 18-crown-6 or tetraglyme (B29129) and potassium tert-butoxide. | N-9 regioselectivity for purines at 0°C. | tandfonline.com |

| Base | Tetrabutylammonium hydroxide was found to give the best results among several bases tested. | Optimized conditions for N-9 regioselective alkylation. | ub.eduresearchgate.net |

| Catalyst | Use of SnCl₄ with N-trimethylsilylated purines and a tert-alkyl halide. | Enables direct N-7 regioselective tert-alkylation under kinetic control. | nih.gov |

| Reaction Method | Microwave irradiation is used in conjunction with a base and solvent. | Reduces reaction times and formation of secondary products, improving N-9 selectivity. | ub.eduresearchgate.net |

| Alkylating Agent | Comparison of methyl bromide and methyl chloride for methylating purines. | Methyl bromide leads to regioselective N-9 methylation, whereas methyl chloride gives a mixture of N-7 and N-9 isomers. | ub.edu |

Stereoselectivity becomes a crucial aspect when the ethyl group or other parts of the purinone scaffold contain chiral centers. The stereochemical configuration of such molecules can have a profound impact on their biological activity. researchgate.net While specific studies on the stereoselective synthesis of this compound are not extensively detailed in the provided context, general principles of asymmetric synthesis are applicable. The development of stereoselective syntheses for related chiral amines and nucleic acid analogues highlights the importance of this aspect. researchgate.netconsensus.appbeilstein-journals.org For example, in the synthesis of modified nucleic acids, the stereochemistry at the phosphorus atom in a phosphonamidate linkage significantly affects the duplex stabilizing properties. researchgate.net Achieving stereocontrol often involves the use of chiral auxiliaries, substrates, or catalysts to guide the reaction toward the desired stereoisomer. consensus.appbeilstein-journals.org

Purification and Isolation Techniques in Synthetic Research

Following the synthesis of this compound and its analogues, effective purification and isolation are paramount to obtaining a chemically pure substance, free from starting materials, reagents, and isomeric byproducts. The choice of purification method is dictated by the physical and chemical properties of the target compound and its impurities.

Column Chromatography is the most widely employed technique for the separation of regioisomers (e.g., N-7 vs. N-9) and other impurities in purine chemistry. tandfonline.com This method relies on the differential adsorption of compounds to a stationary phase, typically silica (B1680970) gel, while a mobile phase (eluent) passes through the column. tandfonline.combeilstein-journals.org The selection of an appropriate eluent system, often a mixture of solvents like dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH), is critical for achieving good separation. beilstein-journals.org

Crystallization is a powerful technique for the final purification of solid compounds. niscpr.res.in It involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing the solution to cool slowly. The target compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solution. Ethanol is a commonly used solvent for the crystallization of purine derivatives. niscpr.res.in

Preparative Thin-Layer Chromatography (TLC) can be used for the purification of small quantities of material. beilstein-journals.org The principle is similar to column chromatography, but it is performed on a flat plate coated with the stationary phase. After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted with a suitable solvent. beilstein-journals.org

Other workup procedures include liquid-liquid extraction to remove soluble impurities and washing with various aqueous solutions (e.g., water, brine, saturated sodium bicarbonate) to remove salts and other water-soluble materials. beilstein-journals.orgnih.gov The purified product is often dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate before the solvent is removed under reduced pressure. beilstein-journals.orgnih.gov

Table 2: Common Purification Techniques for Purine Derivatives

| Technique | Description | Application Example | Citation |

|---|---|---|---|

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase (e.g., silica gel). | Purification of N-9 acycloderivatives of adenine; Separation of isomers. | tandfonline.com |

| Crystallization | Purification of a solid by dissolving it in a hot solvent and allowing it to cool and form crystals. | Used for a purine-triazole hybrid product from ethanol. | niscpr.res.in |

| Extraction & Washing | A workup step involving partitioning between immiscible liquids (e.g., ethyl acetate (B1210297) and water) to separate components. | Used after reaction quenching to isolate the product from the aqueous phase and remove water-soluble impurities. | beilstein-journals.orgnih.gov |

| Preparative TLC | A chromatographic technique on a plate used for separating small amounts of compounds. | Purification of a syrup-like product using a DCM-MeOH eluent system. | beilstein-journals.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 1 Ethyl 7h Purin 6 One

Tautomeric Equilibria Studies of 1-Ethyl-7H-Purin-6-one

Purines, such as this compound, can exist as a mixture of tautomers, which are constitutional isomers that readily interconvert, typically through the migration of a proton. mdpi.com For this compound, the primary tautomerism is of the lactam-lactim type, which is a subset of keto-enol tautomerism. youtube.compdx.edu

The two principal tautomeric forms are the 6-oxo (lactam) form and the 6-hydroxy (lactim) form. Theoretical and experimental studies on related purine (B94841) systems, such as guanine (B1146940) and isoguanosine, have shown that the lactam form is overwhelmingly predominant in aqueous solutions and polar solvents at neutral pH. youtube.commdpi.comchromatographyonline.comcolumbia.edu The stability of the lactam tautomer is attributed to its amide resonance stabilization.

However, the tautomeric equilibrium can be influenced by the solvent environment. researchgate.net In non-polar solvents, the equilibrium may shift to favor the lactim form, which can be stabilized by intramolecular hydrogen bonding or specific solute-solvent interactions. researchgate.net Computational studies on similar heterocyclic systems have been employed to determine the relative stabilities of different tautomers, providing insights that align with experimental observations. nih.gov For this compound, it is expected that the N1-ethylated lactam form is the most stable and abundant tautomer under physiological conditions, with the potential for a minor population of the lactim tautomer in less polar environments.

Table 1: Potential Tautomeric Forms of this compound

| Tautomer Name | Structural Description | Predominance |

|---|---|---|

| 6-Oxo (Lactam) | Ketone group at C6 | Major form, especially in polar solvents |

Conformational Analysis of the Ethyl Moiety and Purine Ring System

The conformational flexibility of this compound is primarily associated with the rotation around the N1-C(ethyl) single bond. Conformational analysis involves studying the energetics of these different spatial arrangements, known as rotamers or conformers. lumenlearning.comlibretexts.org The orientation of the ethyl group relative to the planar purine ring system can influence the molecule's steric and electronic properties.

The rotation around the N1-C(ethyl) bond is characterized by a specific dihedral angle. The stability of different conformers is determined by steric interactions between the ethyl group and adjacent protons or substituents on the purine ring, particularly the hydrogen at the C2 position. It is anticipated that staggered conformations, which minimize these steric clashes, will be energetically favored over eclipsed conformations. lumenlearning.com Studies on other N-alkylated heterocyclic systems have shown that the energetic barrier to rotation is generally low, allowing for rapid interconversion between conformers at room temperature. youtube.com

The purine ring itself is a rigid, planar system. However, the ethyl group can be positioned either in the plane of the ring or out of the plane. The most stable conformation would likely involve the ethyl group being oriented to minimize steric hindrance with the rest of the molecule. Advanced experimental techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in determining the through-space proximity of protons and thus elucidating the preferred conformation in solution. nanalysis.comyoutube.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules. uobasrah.edu.iq For this compound, a combination of one-dimensional and multi-dimensional NMR techniques provides comprehensive structural information.

Multi-dimensional NMR experiments are essential for assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically over two or three bonds. emerypharma.comsdsu.edu For this compound, a COSY spectrum would show a correlation between the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.eduemerypharma.com It allows for the unambiguous assignment of the carbon signals for the ethyl group's methylene and methyl carbons, as well as the protonated carbons of the purine ring (C2-H and C8-H).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from ¹H) |

|---|---|---|---|

| C2 | ~8.0 | ~154 | C4, C6 |

| C4 | - | ~151 | H2, H8 |

| C5 | - | ~116 | H8 |

| C6 | - | ~157 | H2, -CH₂- |

| C8 | ~7.8 | ~140 | C4, C5 |

| N7-H | ~11.5 | - | C5, C8 |

| -CH₂- | ~4.0 (quartet) | ~40 | C6, -CH₃ |

Note: These are estimated values based on data for similar purine structures and standard chemical shift tables. Actual values may vary. pdx.edunetlify.appresearchgate.net

Solid-state NMR (ssNMR) provides detailed structural information about molecules in their crystalline state. nih.gov Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which are dependent on the orientation of the molecule with respect to the external magnetic field.

For a crystalline sample of this compound, ssNMR could be used to:

Determine the presence of different polymorphs (different crystal packing arrangements).

Elucidate intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Provide information on the molecular conformation in the solid state, which may differ from that in solution.

Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are typically employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain higher resolution spectra.

Isotopic labeling, the incorporation of stable isotopes such as ¹³C and ¹⁵N, is a powerful strategy to facilitate NMR analysis, especially for complex molecules or for specific experimental goals. scripps.edunih.gov For this compound, isotopic labeling can be used to:

Confirm Assignments: Synthesizing the molecule with a ¹³C-labeled ethyl group would allow for the unambiguous assignment of the ethyl group's signals in the ¹³C NMR spectrum.

Enhance Sensitivity: ¹⁵N labeling of the purine ring nitrogens would enable ¹⁵N NMR experiments, providing direct information about the electronic environment of the nitrogen atoms. researchgate.net This can be particularly useful in studying tautomerism and hydrogen bonding.

Probe Specific Interactions: Site-specific labeling can be used to measure specific internuclear distances through advanced ssNMR experiments, providing precise geometric constraints for structural modeling. nih.gov

The synthesis of isotopically labeled this compound would typically involve using a labeled precursor, such as ¹³C- or ¹⁵N-labeled ethyl iodide, in the alkylation step of the synthesis.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of the parent molecule and its fragments. nih.gov For this compound (C₇H₈N₄O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 179.0720 Da.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. nih.govyoutube.commiamioh.edu By inducing fragmentation of the isolated parent ion, a characteristic pattern of product ions is generated, which provides structural information. Based on studies of the isomeric compound 7-ethylguanine, a primary fragmentation pathway for this compound is the loss of a neutral ethylene (B1197577) molecule (C₂H₄, mass ≈ 28 Da) from the protonated parent ion. nih.gov This is a common fragmentation mechanism for ethylated compounds.

Proposed Fragmentation Pathway:

Protonation: The molecule is protonated in the ion source, likely on one of the nitrogen atoms or the carbonyl oxygen, to form the [M+H]⁺ ion (m/z ≈ 179).

Neutral Loss of Ethylene: The protonated molecule undergoes a rearrangement, leading to the elimination of a neutral ethylene molecule. This results in a fragment ion corresponding to the protonated guanine core (m/z ≈ 152).

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Proposed Formula | Description |

|---|---|---|---|

| [M+H]⁺ | 179.0720 | [C₇H₉N₄O]⁺ | Protonated parent molecule |

This fragmentation pattern is highly diagnostic for the presence of the ethyl group and provides strong evidence for the structure of the molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Structural Insights

For a comprehensive analysis of this compound, both FT-IR and Raman spectroscopy would be employed. FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, with specific vibrational modes becoming active if they induce a change in the molecule's dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, where vibrational modes are active if they cause a change in the molecule's polarizability. Due to these different selection rules, FT-IR and Raman spectroscopy are often complementary, providing a more complete picture of the vibrational landscape of a molecule.

Key expected vibrational modes for this compound would include:

N-H stretching vibrations from the purine ring, typically observed in the region of 3100-3500 cm⁻¹.

C-H stretching vibrations from the ethyl group and the purine ring, appearing in the 2800-3100 cm⁻¹ range.

C=O stretching vibration of the ketone group, which is expected to be a strong band in the IR spectrum, typically around 1650-1700 cm⁻¹.

C=N and C=C stretching vibrations from the purine ring system, which would appear in the 1400-1650 cm⁻¹ region.

A hypothetical data table of prominent FT-IR and Raman peaks for this compound is presented below for illustrative purposes, based on characteristic group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch | ~3400 | FT-IR, Raman | Medium |

| C-H (Aromatic) Stretch | ~3100-3000 | FT-IR, Raman | Medium-Weak |

| C-H (Aliphatic) Stretch | ~2975-2850 | FT-IR, Raman | Medium-Strong |

| C=O Stretch | ~1680 | FT-IR | Strong |

| C=N/C=C Ring Stretch | ~1610, 1550, 1480 | FT-IR, Raman | Strong-Medium |

| CH₂ Bend | ~1460 | FT-IR | Medium |

| CH₃ Bend | ~1375 | FT-IR | Medium |

| Ring Breathing/Deformation | ~1300-700 | Raman | Strong-Medium |

X-ray Crystallography for Molecular Structure Determination and Polymorphism Research

The process involves growing a high-quality single crystal of the compound and irradiating it with a focused beam of X-rays. The resulting diffraction pattern is then analyzed to generate an electron density map, from which the atomic positions can be determined.

Furthermore, X-ray crystallography is indispensable for the study of polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical properties, including solubility, melting point, and stability. The investigation of polymorphism is crucial, particularly in the pharmaceutical industry, as different crystalline forms of an active pharmaceutical ingredient can have significant impacts on its bioavailability and therapeutic efficacy.

Although specific crystallographic data for this compound has not been reported in the surveyed literature, a typical crystallographic study would yield a set of parameters that define the crystal structure. These include the crystal system, space group, and unit cell dimensions.

A hypothetical table summarizing potential crystallographic data for a single polymorph of this compound is provided below to illustrate the type of information obtained from such an analysis.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 780.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.42 |

Research into the polymorphism of this compound would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization rates) to identify and characterize any potential polymorphic forms. Each distinct crystalline form would then be analyzed by X-ray diffraction to determine its unique crystal structure.

Chemical Reactivity and Derivatization Strategies of 1 Ethyl 7h Purin 6 One

Electrophilic Substitution Reactions on the Purine (B94841) Nucleus

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. wikipedia.org In the purine system, the electron-rich imidazole (B134444) ring is more susceptible to electrophilic attack than the electron-deficient pyrimidine (B1678525) ring. The most reactive position on the purine nucleus for electrophilic substitution is typically the C8 carbon. The reaction proceeds through a resonance-stabilized carbocation intermediate known as an arenium ion. masterorganicchemistry.com The presence of the N1-ethyl group and the C6-carbonyl group influences the electron density and steric accessibility of the purine core.

Common electrophilic substitution reactions include halogenation and nitration. masterorganicchemistry.com While specific studies on 1-ethyl-7H-purin-6-one are not extensively detailed, reactivity can be inferred from related purine structures. For instance, direct halogenation at the C8 position can be achieved under specific conditions. Similarly, nitration, involving the use of nitric acid and a sulfuric acid catalyst to generate the nitronium ion (NO₂⁺) electrophile, would be expected to occur at the C8 position. Direct metalation at C8 using sterically hindered bases, followed by quenching with an electrophile, is another modern strategy to achieve substitution at this position. nih.gov

Nucleophilic Substitution Reactions, particularly at the 6-position

The 6-position of this compound is a primary site for nucleophilic substitution, a cornerstone for the synthesis of a vast array of purine derivatives. nih.govresearchgate.net The carbonyl group at C6 is not a good leaving group itself. Therefore, a critical first step is its conversion into a more reactive functional group, most commonly a chloro group. This transformation is typically achieved by treating the parent purinone with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline. prepchem.comgoogle.com This reaction yields the key intermediate, 1-ethyl-6-chloro-7H-purine.

This 6-chloropurine (B14466) derivative is an excellent substrate for SNAr (Nucleophilic Aromatic Substitution) reactions. researchgate.net The electron-withdrawing nature of the purine ring system facilitates the attack of various nucleophiles at the C6 position, displacing the chloride ion. This strategy allows for the introduction of a wide range of functionalities. medchemexpress.com

Key Nucleophilic Substitution Reactions at C6:

Amination: Reaction with primary or secondary amines (e.g., piperidine) introduces amino substituents, leading to analogues of adenine (B156593). nih.govacs.org

Thionation: Treatment with reagents like potassium hydrosulfide (B80085) or thiourea (B124793) can replace the chlorine with a thiol group, forming 6-mercaptopurine (B1684380) derivatives. google.com

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides yields 6-alkoxy or 6-aryloxy purines.

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) with boronic acids or organostannanes enable the introduction of alkyl, aryl, or heteroaryl groups at the C6 position. nih.govnih.govresearchgate.net

The table below summarizes typical conditions for these transformations.

| Nucleophile/Reagent | Reaction Type | Typical Conditions | Product Class |

| R₂NH (e.g., Piperidine) | Amination | Heat in a solvent like butanol | 1-Ethyl-6-(dialkylamino)purine |

| KSH or Thiourea | Thiolation | Heat in a sealed tube or reflux | 1-Ethyl-6-mercaptopurine |

| NaOR (Sodium Alkoxide) | Alkoxylation | Reflux in the corresponding alcohol | 1-Ethyl-6-alkoxypurine |

| ArB(OH)₂ / Pd Catalyst | Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, Toluene, Reflux | 1-Ethyl-6-arylpurine |

Alkylation and Acylation Reactions on Nitrogen and Oxygen Atoms

This compound is an ambident nucleophile, meaning it possesses multiple potential sites for alkylation and acylation, primarily the nitrogen atoms of the imidazole ring (N7 and N9) and the exocyclic oxygen atom at C6. researchgate.netresearchgate.net The regioselectivity of these reactions is highly dependent on the reaction conditions, including the base, solvent, and the nature of the electrophile (alkylating or acylating agent). nih.gov

Direct alkylation with alkyl halides under basic conditions typically results in a mixture of N7 and N9-alkylated products. nih.govacs.orgub.edu Generally, the N9-alkylated isomer is the thermodynamically more stable product and often predominates. acs.orgub.edu However, kinetic control or the use of specific catalysts can favor the N7 isomer. nih.govacs.org O-alkylation at the C6 position to form a 6-alkoxypurine derivative is also possible, particularly when using silver salts or under specific phase-transfer conditions, but N-alkylation is more common for purinones. nih.gov

Acylation reactions, using acyl chlorides or anhydrides, primarily occur at the more nucleophilic nitrogen atoms. The regioselectivity between N7 and N9 can be influenced by steric factors and reaction conditions.

| Reaction | Reagent | Typical Conditions | Major Product(s) |

| N-Alkylation | R-X (Alkyl Halide) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | Mixture of N9- and N7-alkylated isomers ub.eduresearchgate.net |

| O-Alkylation | R-X (Alkyl Halide) | Silver salt (Ag₂O) in benzene | 6-Alkoxy-1-ethylpurine nih.gov |

| N-Acylation | RCOCl (Acyl Chloride) | Base (e.g., Pyridine) | N7/N9-acylated derivatives |

Oxidation and Reduction Pathways of the Purinone System

The oxidation and reduction of the purinone system represent pathways to further functionalization, although they can sometimes lead to ring-opening or degradation if conditions are not controlled.

Oxidation: The purine ring is susceptible to oxidative metabolism. Oxidation of purinones can occur at the C8 position, analogous to the metabolic conversion of xanthine (B1682287) to uric acid. Chemical oxidation using reagents like m-chloroperoxybenzoic acid (mCPBA) or other peracids could potentially lead to the formation of N-oxides or epoxidation of the C4=C5 double bond, though such reactions are less common and may lack selectivity.

Reduction: The reduction of the purine nucleus is less frequently employed as it requires relatively harsh conditions and can disrupt the aromaticity of the system. Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the C4=C5 double bond in the pyrimidine ring under forcing conditions. More potent reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the amide-like carbonyl group at C6, but this would likely be accompanied by the reduction of other parts of the heterocyclic system. imperial.ac.uk These transformations are not standard derivatization strategies due to potential over-reduction and lack of selectivity.

Functional Group Interconversions and Modifications of the Ethyl Group

Functional group interconversion refers to the transformation of one functional group into another. ub.eduvanderbilt.educompoundchem.com While most derivatization strategies for this molecule focus on the purine core, modification of the N1-ethyl group is also a theoretical possibility, although less common.

Direct functionalization of the ethyl group, for example, via radical halogenation, is challenging due to the likely reactivity of the purine nucleus itself under such conditions. A more practical approach involves synthesizing analogues with pre-functionalized N1-substituents. For instance, starting the synthesis with 1-(2-hydroxyethyl)-7H-purin-6-one would allow for a range of subsequent modifications at the hydroxyl group of the side chain. The hydroxyl group could be converted into a better leaving group (like a tosylate or mesylate) and then displaced by various nucleophiles (e.g., halides, azides, cyanides) via SN2 reactions. ub.edu It could also be oxidized to an aldehyde or carboxylic acid, providing a handle for further derivatization.

| Starting Material Side Chain | Reaction | Reagent | Resulting Side Chain Functionality |

| -CH₂CH₂OH | Tosylation | TsCl, Pyridine | -CH₂CH₂OTs |

| -CH₂CH₂OTs | Nucleophilic Substitution | NaN₃ | -CH₂CH₂N₃ (Azide) |

| -CH₂CH₂OTs | Nucleophilic Substitution | NaCN | -CH₂CH₂CN (Nitrile) |

| -CH₂CH₂OH | Oxidation | PCC | -CH₂CHO (Aldehyde) |

Synthesis of Chemically Modified Analogues and Probes

The synthetic reactions described in the preceding sections are routinely employed to generate libraries of chemically modified analogues and probes for biological and medicinal chemistry research. nih.govresearchgate.netscienceopen.com The goal is often to explore structure-activity relationships or to create tools for studying biological systems. nih.govnih.gov

Synthesis of Analogues:

C6-Substituted Analogues: By leveraging the reactivity of the 1-ethyl-6-chloropurine intermediate, a diverse array of substituents (amines, thiols, aryl groups, etc.) can be installed at the 6-position. nih.govresearchgate.net

N7/N9-Substituted Analogues: Alkylation or acylation at the N7 and N9 positions provides another axis for structural variation. researchgate.net

Synthesis of Probes: A chemical probe is a molecule designed to interact with a biological target in a specific and measurable way. acs.org Derivatization of this compound can be used to create such probes:

Fluorescent Probes: A fluorescent dye can be attached to the purine scaffold, often at the C6 or N9 position via a linker, to allow for visualization of the molecule's interaction with its target.

Biotinylated Probes: Attaching a biotin (B1667282) tag allows for affinity purification of the target protein or biomolecule through its strong interaction with streptavidin-coated beads. acs.org

Photoaffinity Probes: Incorporation of a photoreactive group (e.g., an azide (B81097) or diazirine) allows for covalent cross-linking to the biological target upon UV irradiation, enabling target identification.

The synthesis of these complex molecules relies on the strategic application of the fundamental reactivity patterns of the this compound scaffold.

Biochemical Interactions and Molecular Mechanism of Action of 1 Ethyl 7h Purin 6 One

Enzyme Binding and Kinetic Studies at the Molecular Level

Enzyme kinetic studies are fundamental to understanding how a compound interacts with an enzyme, measuring the rates of enzyme-catalyzed reactions and how these rates are affected by the compound. Such studies can determine the compound's binding affinity, its mechanism of inhibition or activation, and provide insights into its therapeutic potential.

The investigation of enzyme inhibition and activation involves determining how a compound affects the catalytic activity of an enzyme. Inhibition can occur through various mechanisms, such as competitive, non-competitive, or uncompetitive binding, each affecting the enzyme's kinetic parameters (K_m and V_max) differently. Conversely, an activator can increase the enzyme's reaction rate.

There are no published studies detailing the inhibitory or activatory effects of 1-ethyl-7H-purin-6-one on any specific enzyme. Consequently, no data regarding its inhibition constant (K_i), IC50 values, or its specific mechanism of enzyme modulation are available.

Allosteric modulators bind to a site on an enzyme or receptor that is distinct from the primary (orthosteric) binding site. This binding event induces a conformational change in the protein, which in turn alters the activity at the primary site. This can lead to either potentiation (Positive Allosteric Modulator, PAM) or inhibition (Negative Allosteric Modulator, NAM) of the primary ligand's effect.

No research has been found that investigates whether this compound acts as an allosteric modulator on any protein target or characterizes any conformational changes that its binding might induce.

Receptor Ligand Binding Research

Receptor binding assays are used to measure the affinity and specificity with which a ligand binds to a receptor. These assays are crucial for characterizing the pharmacological profile of a compound.

There is no available data from receptor binding assays for this compound. Therefore, its affinity (e.g., K_d or K_i values) for any receptor is unknown.

Functional assays are required to determine whether a ligand that binds to a receptor acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity). This characterization is essential for understanding the compound's potential physiological effects.

As no receptor binding has been identified for this compound, there are no studies characterizing it as an agonist or antagonist at any known receptor.

Many receptors exist as a family of subtypes. A compound's selectivity for a specific receptor subtype is a critical aspect of its pharmacological profile, as it can determine the compound's therapeutic efficacy and side-effect profile. Selectivity is typically determined by comparing the binding affinities or functional potencies of the compound across different receptor subtypes.

In the absence of any receptor binding data for this compound, no information regarding its receptor subtype selectivity or specificity is available.

Nucleic Acid Interactions (e.g., DNA/RNA binding, riboswitch interactions)

Some small molecules can exert their biological effects by directly interacting with nucleic acids like DNA or RNA. These interactions can include intercalation between base pairs, binding to the grooves of DNA, or interacting with specific RNA structures like riboswitches, thereby modulating gene expression or other cellular processes.

There are no published studies that have investigated the potential interaction of this compound with DNA or RNA.

Intersections with Purine (B94841) Metabolic Pathways (e.g., as a substrate or inhibitor for specific enzymes)

There is currently no available scientific literature detailing the interaction of this compound with enzymes of the purine metabolic pathways. Purine metabolism is a critical cellular process involving two main pathways: de novo synthesis, where purines are built from simpler molecules, and the salvage pathway, which recycles degraded purine products. Enzymes in these pathways are crucial for the production of nucleotides essential for DNA and RNA synthesis, as well as for cellular energy transfer in the form of ATP and GTP.

Studies on Protein-Ligand Interaction Dynamics (molecular simulation and experimental validation)

Similarly, a thorough search of scientific databases yielded no studies focused on the protein-ligand interaction dynamics of this compound. The investigation of how a small molecule (ligand) like this compound binds to a target protein is fundamental to understanding its mechanism of action. This is typically explored through a combination of computational and experimental methods.

Molecular Simulation: There are no published molecular docking or molecular dynamics (MD) simulation studies for this compound. Such studies would theoretically predict the binding pose and affinity of the compound to a specific protein target. These computational methods are invaluable for identifying key amino acid residues involved in the interaction and for understanding the stability of the protein-ligand complex over time.

Experimental Validation: No experimental data from techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR) are available for this compound in complex with a protein. These methods provide high-resolution structural information, confirm direct binding, and quantify the thermodynamic parameters of the interaction, respectively. Without such experimental validation, any potential protein targets and the nature of the binding interaction remain speculative.

Theoretical and Computational Chemistry Studies of 1 Ethyl 7h Purin 6 One

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic distribution and predict various chemical and physical characteristics. nih.govscirp.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. pmf.unsa.banih.govschrodinger.comdergipark.org.tr

For 1-ethyl-7H-purin-6-one, the HOMO is expected to be localized primarily on the purine (B94841) ring, particularly on the electron-rich nitrogen and oxygen atoms. The LUMO is also anticipated to be distributed across the purine scaffold. DFT calculations can provide precise energies for these orbitals. From these energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors help in predicting the molecule's behavior in chemical reactions. nih.gov

| Parameter | Calculated Value (eV) - Illustrative | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capacity |

| ELUMO | -1.2 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 5.3 | Chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

| Global Electrophilicity Index (ω) | 2.80 | Propensity to accept electrons |

Purine derivatives, including this compound, can exist in different tautomeric forms due to proton migration between nitrogen and oxygen atoms. The relative stability of these tautomers is crucial for understanding their biological activity, as different tautomers may exhibit different binding properties. cuni.cznih.govnih.govresearchgate.netruc.dkearthlinepublishers.com

Computational methods like ab initio and DFT can be used to calculate the relative energies of these tautomers in both the gas phase and in solution. nih.govscirp.orgcuni.cz For this compound, the primary tautomeric equilibrium would be between the lactam (keto) form and the lactim (enol) form. Theoretical calculations on related purine systems, such as guanine (B1146940), have shown that the keto forms are generally more stable. nih.govnih.gov The inclusion of solvent effects in these calculations is important, as the polarity of the solvent can influence tautomeric equilibria. researchgate.net

| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Illustrative) | Relative Energy (kcal/mol) - Aqueous Solution (Illustrative) |

|---|---|---|

| This compound (keto) | 0.00 | 0.00 |

| 1-ethyl-purin-6-ol (enol) | +5.2 | +2.8 |

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule like this compound might interact with a biological target, such as a protein. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity. arxiv.orgarxiv.orgnih.govnih.govscienceopen.com For this compound, potential protein targets could include protein kinases, which are often targeted by purine-based inhibitors. frontiersin.orgresearchgate.net Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. frontiersin.orgmdpi.com

| Target Protein (Hypothetical) | Predicted Binding Affinity (kcal/mol) - Illustrative | Key Interacting Residues (Hypothetical) |

|---|---|---|

| Protein Kinase A | -8.5 | Val56, Leu173, Thr183 (Hydrogen Bond with N7) |

| Cyclin-Dependent Kinase 2 | -7.9 | Ile20, Gln131, Asp145 (Hydrogen Bond with C6=O) |

Note: The data in this table are hypothetical and for illustrative purposes, as specific molecular docking studies of this compound with these exact proteins are not available in public literature.

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-protein complex over time. nih.govmdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational changes in both the ligand and the protein upon binding. nih.govresearchgate.net These simulations can reveal how the ligand affects the protein's flexibility and dynamics, which can be crucial for its function. Conformational sampling techniques are employed to explore the different shapes a molecule can adopt. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Model Development for Purine Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comresearchgate.netnih.govresearchgate.net For purine derivatives, QSAR models can be developed to predict their inhibitory activity against a particular target, such as a protein kinase. researchgate.netresearchgate.net

The development of a QSAR model involves several steps:

Data Set Collection: A set of purine derivatives with known biological activities is compiled. This would ideally include this compound and its analogs.

Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity. mdpi.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. researchgate.net

A well-validated QSAR model can then be used to predict the activity of new, unsynthesized purine derivatives, thereby guiding the design of more potent compounds.

Cheminformatics and Virtual Screening Applications for Analogues

Cheminformatics plays a pivotal role in modern drug discovery and materials science by leveraging computational techniques to analyze chemical data. For this compound, these tools are instrumental in identifying and designing analogues with potentially enhanced biological activity or desired physicochemical properties. The process often begins with the creation of a comprehensive profile of the parent molecule, followed by virtual screening campaigns to identify novel, related structures.

A key application is the use of virtual screening to filter large compound libraries for molecules that are structurally or functionally similar to this compound. nih.gov This process typically involves a multi-stage workflow that includes:

Pharmacophore Modeling: A pharmacophore model can be developed based on the known interactions of a similar purine derivative or by analyzing the key chemical features of this compound itself. This model, consisting of features like hydrogen bond donors, acceptors, and hydrophobic regions, is used as a 3D query to rapidly screen databases for compounds that match the required spatial arrangement of these features. nih.govscispace.com

Molecular Docking: Hits from pharmacophore screening are then subjected to molecular docking simulations. mdpi.com In this step, the potential analogues are computationally placed into the binding site of a specific biological target. nih.govplos.org The binding affinity and pose of each compound are evaluated using scoring functions, which help to rank the candidates based on their predicted interaction strength. nih.gov This structure-based approach is crucial for identifying compounds that are likely to exhibit a specific biological effect.

ADMET Prediction: To assess the drug-likeness of the identified hits, their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models. This step helps to eliminate compounds with unfavorable profiles early in the discovery process, saving time and resources. mdpi.com

The initial step in such a screening process involves calculating various molecular descriptors for this compound to define the search parameters.

Table 1: Calculated Physicochemical Properties for this compound

| Property | Value | Description |

|---|---|---|

| Molecular Formula | C₇H₈N₄O | The elemental composition of the molecule. |

| Molecular Weight | 164.17 g/mol | The mass of one mole of the compound. |

| XLogP3 | -0.5 | A measure of the compound's lipophilicity. |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The number of atoms that can accept a hydrogen bond. |

| Rotatable Bonds | 1 | The number of bonds that can rotate freely. |

This table is generated based on standard computational chemistry software predictions for the specified compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational quantum chemistry provides powerful methods for predicting the spectroscopic parameters of molecules like this compound, offering valuable insights that can aid in structure verification and analysis.

NMR Chemical Shifts: The accurate prediction of ¹H and ¹³C NMR chemical shifts is a significant application of theoretical chemistry. uni-bonn.de Density Functional Theory (DFT) is a widely used method for these calculations, often providing results that correlate well with experimental data. uni-bonn.denih.gov The typical workflow involves:

Conformational Analysis: Identifying all low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of these individual conformers. nih.gov

Geometry Optimization: Optimizing the geometry of each conformer at a specific level of theory, for example, using the B3LYP functional with a 6-31G(d) basis set. compchemhighlights.org

Chemical Shift Calculation: Calculating the magnetic shielding tensors for each optimized conformer using a higher level of theory, such as the mPW1PW91 functional with the 6-311+G(2d,p) basis set. nih.govcompchemhighlights.org

Data Analysis: The calculated shielding tensors are converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane). The final predicted spectrum is obtained by averaging the chemical shifts of the conformers based on their calculated Boltzmann populations. compchemhighlights.org The DP4+ probability analysis is a common statistical method used to compare calculated shifts against experimental data to determine the most likely structure among several possibilities. nih.gov

Table 2: Hypothetical Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| H2 | 8.15 | 8.05 | +0.10 |

| H8 | 8.30 | 8.22 | +0.08 |

| N7-H | 12.40 | 12.25 | +0.15 |

| CH₂ | 4.25 | 4.18 | +0.07 |

Note: This table presents illustrative data based on typical accuracies of DFT calculations (Root Mean Square Errors often between 0.2-0.4 ppm for ¹H shifts) and does not represent actual experimental results. nih.gov

Vibrational Frequencies: Theoretical calculations can also predict the infrared (IR) spectrum of a molecule by determining its vibrational frequencies. q-chem.com This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) at an optimized geometry. q-chem.com The resulting harmonic vibrational frequencies correspond to the fundamental modes of vibration in the molecule. These predicted frequencies are invaluable for assigning peaks in an experimental IR spectrum to specific molecular motions, such as C=O stretching, N-H bending, or C-H stretching. It is standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method. nist.gov

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3450 | Purine N-H |

| C-H Stretch (aromatic) | 3100-3150 | Purine C-H |

| C-H Stretch (aliphatic) | 2950-3000 | Ethyl group C-H |

| C=O Stretch | 1710 | Carbonyl |

| C=N/C=C Stretch | 1600-1680 | Purine ring |

| N-H Bend | 1550 | Purine N-H |

Note: This table contains theoretical values obtained from DFT calculations. These values are typically scaled to improve agreement with experimental spectra.

Advanced Analytical Methodologies for Research on 1 Ethyl 7h Purin 6 One

Chromatographic Separation Techniques for Research Samples

Chromatographic techniques are fundamental to the separation of 1-ethyl-7H-purin-6-one from other components in a sample mixture. The choice of technique depends on the properties of the compound and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) analogs like this compound due to its versatility and wide applicability to non-volatile and thermally labile compounds. amazonaws.com The development of a robust HPLC method is a systematic process that involves several key steps to ensure reliable and accurate quantification. pharmtech.com

The initial phase of method development involves understanding the physicochemical properties of this compound, such as its polarity, solubility, and pKa, which guide the selection of the appropriate chromatographic mode. amazonaws.com For a purine derivative, reversed-phase HPLC is a common starting point. nih.govpensoft.net The selection of a suitable stationary phase is critical; a C18 column is often a good initial choice, providing a balance of hydrophobicity for the retention of a moderately polar compound like this compound. pensoft.net

Optimization of the mobile phase composition is then undertaken to achieve the desired separation. This typically involves a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and influence its retention. vscht.cz A scouting gradient can be employed to determine the approximate solvent strength required for elution, followed by fine-tuning to an isocratic or a more refined gradient method for optimal resolution. pharmtech.comsigmaaldrich.com

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. amazonaws.com Key validation parameters include:

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. pharmtech.com

An illustrative example of HPLC conditions for the analysis of purine derivatives is presented in the following table.

Table 1: Illustrative HPLC Method Parameters for Purine Derivative Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since this compound is a non-volatile compound, its analysis by GC requires a derivatization step to convert it into a more volatile and thermally stable analog. researchgate.net Derivatization not only increases volatility but can also improve chromatographic behavior and detection sensitivity. mdpi-res.com

Common derivatization reagents for compounds containing active hydrogens, such as the N-H group in the purine ring, include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkyl chloroformates like ethyl chloroformate. researchgate.netsemanticscholar.org The derivatization reaction replaces the active hydrogen with a less polar, more volatile group. For instance, reaction with BSTFA would produce a trimethylsilyl (B98337) (TMS) derivative of this compound.

The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column. The choice of the column's stationary phase is crucial for achieving good separation. A non-polar or medium-polarity column, such as one with a 5% diphenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the analysis of such derivatives. nih.gov The temperature program of the GC oven is optimized to ensure efficient separation of the target analyte from other components in the sample. mdpi.com

A typical GC analysis involves the following steps:

Sample Preparation and Derivatization: Extraction of the analyte from the sample matrix followed by a chemical reaction to create a volatile derivative.

Injection: Introduction of the derivatized sample into the heated injector of the GC.

Separation: The volatile derivatives are separated in the chromatographic column based on their boiling points and interaction with the stationary phase.

Detection: A flame ionization detector (FID) or a mass spectrometer (in GC-MS) is used to detect the separated components.

The following table provides an example of typical GC conditions for the analysis of derivatized purines.

Table 2: Example GC Conditions for Analysis of Derivatized Purines

| Parameter | Condition |

|---|---|

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) semanticscholar.org |

| Carrier Gas | Helium at a constant flow rate fmach.it |

| Injector Temperature | 280 °C nih.gov |

| Oven Program | Initial temp 110°C, ramp to 250°C at 10°C/min, hold for 5 min nih.gov |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly well-suited for the analysis of charged molecules in complex mixtures, such as purine derivatives in biological fluids. nih.gov The separation in CE is based on the differential migration of analytes in an electric field applied across a narrow-bore fused-silica capillary filled with a background electrolyte (BGE).

For the analysis of this compound, which can exist in a charged state depending on the pH of the BGE, Capillary Zone Electrophoresis (CZE) is a common mode of CE. The separation is driven by differences in the charge-to-size ratio of the analytes. researchgate.net By carefully selecting the composition and pH of the BGE, the separation of a complex mixture of purines can be optimized. For instance, a borate (B1201080) buffer at an alkaline pH is often used for the separation of purine bases. researchgate.net

Micellar Electrokinetic Capillary Chromatography (MEKC), a variant of CE, can be employed for the separation of both charged and neutral analytes. In MEKC, a surfactant, such as sodium dodecyl sulfate (B86663) (SDS), is added to the BGE above its critical micelle concentration. nih.gov The resulting micelles act as a pseudo-stationary phase, and separation is achieved based on the partitioning of the analytes between the aqueous buffer and the micelles. This technique can be particularly useful for separating a mixture of purine derivatives with varying hydrophobicities.

The advantages of CE for purine analysis include high separation efficiency, short analysis times, and low sample and reagent consumption. nih.gov Direct injection of biological samples like serum and saliva may be possible with minimal pretreatment, simplifying the analytical workflow. nih.gov

Table 3: Representative Capillary Electrophoresis Conditions for Purine Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length researchgate.net |

| Background Electrolyte | 100 mmol/L Borate buffer, pH 9.0 researchgate.net |

| Separation Voltage | 15 kV researchgate.net |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV detection at 254 nm |

| Temperature | 25 °C |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a powerful detection method like mass spectrometry, provide a high degree of certainty in the identification and quantification of analytes.